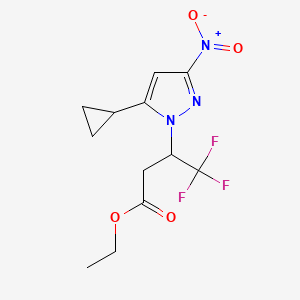

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

CAS No.:

Cat. No.: VC14663959

Molecular Formula: C12H14F3N3O4

Molecular Weight: 321.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3N3O4 |

|---|---|

| Molecular Weight | 321.25 g/mol |

| IUPAC Name | ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate |

| Standard InChI | InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3 |

| Standard InChI Key | UFNCBAWXUORGLQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

Introduction

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. This compound is characterized by its unique structural features, including a cyclopropyl group, a nitro group on the pyrazole ring, and a trifluorobutanoate moiety. These features contribute to its potential applications in medicinal chemistry and materials science.

Synthesis and Mechanism

The synthesis of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the reaction of a pyrazole derivative with a suitable trifluorobutanoate precursor. The mechanism may involve nucleophilic substitution reactions, where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon center in the trifluorobutanoate moiety.

Applications and Research Findings

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has potential applications in medicinal chemistry due to its unique structural features. Pyrazoles are known for their biological activities, including antimicrobial and anticancer properties . The presence of a nitro group and a trifluorobutanoate moiety may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume